Ethyl 2-benzyl-4-(dimethylamino)butanoate Ethyl 2-benzyl-4-(dimethylamino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16497217
InChI: InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

Ethyl 2-benzyl-4-(dimethylamino)butanoate

CAS No.:

Cat. No.: VC16497217

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-benzyl-4-(dimethylamino)butanoate -

Specification

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name ethyl 2-benzyl-4-(dimethylamino)butanoate
Standard InChI InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3
Standard InChI Key LVGYZCJPDTZCNY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-benzyl-4-(dimethylamino)butanoate features a branched carbon chain with distinct functional groups:

  • Ethyl ester moiety: A COOCH2CH3\text{COOCH}_2\text{CH}_3 group at position 1, facilitating hydrolysis reactions.

  • Benzyl substituent: A phenylmethyl group (CH2C6H5\text{CH}_2\text{C}_6\text{H}_5) at position 2, contributing to hydrophobic interactions.

  • Dimethylamino group: A N(CH3)2\text{N}(\text{CH}_3)_2 group at position 4, enabling hydrogen bonding and basicity .

The SMILES notation CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1\text{CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1} and InChIKey LVGYZCJPDTZCNY-UHFFFAOYSA-N\text{LVGYZCJPDTZCNY-UHFFFAOYSA-N} provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number92726-29-9
Molecular FormulaC15H23NO2\text{C}_{15}\text{H}_{23}\text{NO}_2
Molecular Weight249.35 g/mol
Predicted CCS (A˚2\text{Å}^2)161.0 ([M+H]+^+)

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of ethyl 2-benzyl-4-(dimethylamino)butanoate involves a two-step process:

  • Nucleophilic Alkylation:

    • 2-Phenylacetonitrile reacts with 2-(dimethylamino)ethyl chloride in toluene under reflux with sodium amide (NaNH2\text{NaNH}_2) as a base. This yields 4-dimethylamino-2-phenylbutanenitrile .

  • Acid-Catalyzed Esterification:

    • The nitrile intermediate is treated with ethanol saturated with hydrochloric acid (HCl\text{HCl}) under reflux. This hydrolyzes the nitrile to a carboxylic acid, followed by esterification to form the ethyl ester .

Reaction Conditions:

  • Temperature: Reflux (~78°C for ethanol).

  • Catalysts: HCl\text{HCl} (gas or concentrated solution).

  • Yield: ~80% after distillation .

Byproduct Formation and Purification

Byproducts such as unreacted nitrile or over-alkylated derivatives may form. Purification via solvent extraction (e.g., diethyl ether) and fractional distillation under reduced pressure (0.2–0.1 mm Hg) ensures high purity .

Applications in Pharmaceutical Chemistry

Table 2: Related Impurities in Dimetindene Maleate

ImpurityCAS NumberMolecular FormulaMolecular Weight (g/mol)
Impurity B92039-35-5C13H17N\text{C}_{13}\text{H}_{17}\text{N}187.28
Impurity C92726-29-9C15H23NO2\text{C}_{15}\text{H}_{23}\text{NO}_2249.35
Impurity D1613-23-6C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2221.30

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

  • Receptor Binding: The benzyl group may engage in π-π stacking with aromatic residues in receptor pockets, while the dimethylamino group participates in ionic interactions .

  • Metabolic Stability: The ethyl ester moiety may prolong half-life by resisting rapid hydrolysis, a common issue with methyl esters .

Comparative Bioactivity

Compared to Dimetindene maleate (C20H24N2C4H4O4\text{C}_{20}\text{H}_{24}\text{N}_2 \cdot \text{C}_4\text{H}_4\text{O}_4), Impurity C lacks the maleate counterion and exhibits reduced polarity, potentially altering tissue distribution .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: Predicted adducts include [M+H]+^+ at m/z 250.18 and [M+Na]+^+ at m/z 272.16 .

  • Collision Cross Section (CCS): 161.0 A˚2\text{Å}^2 for [M+H]+^+, aiding LC-MS/MS identification .

Chromatographic Behavior

  • HPLC Retention: Hydrophobic benzyl group increases retention on C18 columns, typically eluting at 8–10 min with acetonitrile/water gradients .

Industrial and Regulatory Considerations

Quality Control Protocols

  • Specifications: Identity (IR/NMR), purity (HPLC ≥98%), and residual solvents (GC-MS) .

  • Stability Studies: Susceptible to ester hydrolysis under acidic/basic conditions, requiring storage at 2–8°C .

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